BG-Stk33-56 is a compound that has garnered attention in the field of cancer research due to its potential role in inhibiting specific kinases associated with tumor progression. This compound is derived from the Stk33 kinase, which has been implicated in various malignancies, including hepatocellular carcinoma and lung cancer. The understanding of BG-Stk33-56's mechanism and its applications in therapeutic contexts is critical for advancing cancer treatment strategies.
BG-Stk33-56 is synthesized from the Stk33 kinase, which is known for its involvement in cellular proliferation and survival mechanisms in cancer cells. Research indicates that Stk33 plays a significant role in promoting tumor growth and angiogenesis through its interactions with various signaling pathways, particularly those involving hypoxia-inducing factor 1-alpha and vascular endothelial growth factor A.
BG-Stk33-56 can be classified as an experimental therapeutic agent targeting serine/threonine kinases. It falls under the category of small molecule inhibitors that modulate kinase activity, potentially leading to the suppression of tumor growth.
The synthesis of BG-Stk33-56 typically involves organic synthesis techniques that allow for the modification of the Stk33 kinase structure to enhance its inhibitory properties. Specific methods may include:
The synthesis process often employs high-performance liquid chromatography (HPLC) for purification and characterization of the compound. Mass spectrometry may also be utilized to confirm the molecular weight and structure of BG-Stk33-56 during synthesis.
The molecular structure of BG-Stk33-56 is characterized by specific functional groups that confer its inhibitory properties on the Stk33 kinase. While detailed structural data specific to BG-Stk33-56 may not be fully available, it is likely derived from known structures of similar kinase inhibitors.
Structural analysis typically includes:
BG-Stk33-56 undergoes various chemical reactions that are crucial for its activity as a kinase inhibitor. These may include:
The kinetics of these reactions can be analyzed using enzyme assays that measure the rate of phosphorylation in the presence and absence of BG-Stk33-56, providing insights into its efficacy as an inhibitor.
The mechanism by which BG-Stk33-56 exerts its effects involves competitive inhibition at the ATP-binding site of the Stk33 kinase. By binding to this site, BG-Stk33-56 prevents ATP from interacting with the kinase, thereby inhibiting its activity and subsequent downstream signaling pathways associated with tumor growth.
Research indicates that inhibition of Stk33 leads to reduced proliferation rates in cancer cell lines dependent on this kinase for survival, supporting its potential as a therapeutic target.
BG-Stk33-56 holds promise in several scientific applications:
STK33 has emerged as a critical vulnerability in cancers harboring KRAS mutations, where it exhibits synthetic lethal interactions. Synthetic lethality occurs when inhibition of STK33 selectively targets cells with mutant KRAS while sparing normal cells. High-throughput RNAi screens initially identified STK33 as essential for the survival of KRAS-dependent cancer cells across diverse tissue origins, including pancreatic, lung, and colorectal carcinomas [7]. Mechanistically, STK33 regulates the stability and transcriptional activity of oncogenic KRAS effectors. In pancreatic ductal adenocarcinoma (PDAC), STK33 acts as a downstream mediator of HIF1α, amplifying hypoxic signaling pathways that drive tumor proliferation [4]. Similarly, STK33 binds to c-Myc in hepatocellular carcinoma, enhancing its transcriptional activity and promoting cell cycle progression [1] [7].
Table 1: STK33 Expression and Synthetic Lethality in KRAS-Driven Cancers
Cancer Type | STK33 Expression Level | Key Molecular Mechanism | Functional Consequence |
---|---|---|---|
Pancreatic Ductal Adenocarcinoma | Overexpressed | HIF1α/STK33 signaling axis | Enhanced tumor proliferation |
Hepatocellular Carcinoma | Overexpressed | STK33/c-Myc complex formation | Increased cell cycle progression |
Colorectal Cancer | Hypermethylated* | STK33/ERK2 interaction | Metastasis promotion via ERK signaling |
Non-Small Cell Lung Cancer | Overexpressed | RPS6/BAD signaling transduction | Suppressed apoptosis |
Note: Hypermethylation in CRC correlates with reduced STK33 expression but enhanced metastatic potential [9].
Controversy persists regarding STK33’s synthetic lethal role. While initial studies reported KRAS mutant cell lines were sensitive to STK33 suppression [7], subsequent investigations using small molecule inhibitors and RNAi in broader cancer panels failed to validate this dependency [7]. This discrepancy may stem from tissue-specific contexts or compensatory signaling pathways. Nevertheless, STK33 remains overexpressed in multiple KRAS-driven malignancies, positioning it as a compelling therapeutic target.
Beyond proliferation, STK33 critically regulates epithelial-mesenchymal transition (EMT) and metastatic dissemination. STK33 promotes EMT by phosphorylating the intermediate filament protein vimentin at its non-α-helical N-terminal domain [3]. This phosphorylation event destabilizes vimentin polymers, facilitating cytoskeletal remodeling essential for cell motility and invasion. In hypopharyngeal squamous cell carcinoma (HSCC), STK33 overexpression correlates with advanced tumor stage, lymph node metastasis, and reduced disease-specific survival [4]. Similarly, STK33 knockdown in esophageal squamous cell carcinoma (ESCC) suppresses migration and invasion by modulating inflammation-related pathways, including NF-κB and STAT3 signaling [4].
Table 2: STK33-Mediated Molecular Pathways in Cancer Metastasis
Metastatic Mechanism | STK33 Substrate/Pathway | Functional Impact | Validation Model |
---|---|---|---|
Cytoskeletal Remodeling | Vimentin phosphorylation | Enhanced cell motility and invasion | In vitro kinase assays [3] |
EMT Induction | PI3K/Akt/mTOR activation | Loss of epithelial markers (E-cadherin) | Gastric cancer models [4] |
Inflammation-Driven Invasion | NF-κB/STAT3 signaling | Upregulation of MMP2/9 | ESCC xenografts [4] |
Anoikis Resistance | mTOR/ULK1 autophagy pathway | Survival in circulation | Renal cell carcinoma models [1] |
In vivo evidence further supports STK33’s pro-metastatic role. Xenograft models of ESCC with high STK33 expression exhibit accelerated tumor growth and distant metastasis, whereas STK33 silencing reverses these effects [4]. Additionally, STK33-mediated autophagy promotes renal cell carcinoma metastasis by regulating mTOR/ULK1 signaling, enabling cancer cells to survive oxidative stress during hematogenous dissemination [1]. These findings underscore STK33 as a master regulator of metastatic competence.
STK33 is indispensable for spermiogenesis, the final phase of sperm cell development. Loss-of-function mutations in STK33 are linked to non-obstructive azoospermia (NOA) in humans, characterized by absent sperm in semen due to defective spermatogenesis [2]. Murine models recapitulate this phenotype: Stk33-/- mice produce malformed, immotile sperm with structural defects in the mitochondrial sheath, fibrous sheath, outer dense fiber, and axoneme [2] [5]. Mechanistically, STK33 phosphorylates fibrous sheath components AKAP3 and AKAP4, which organize the sperm flagellar structure. Deletion of Stk33 disrupts AKAP3/4 phosphorylation, impairing fibrous sheath assembly and compromising flagellar function [2].
Table 3: STK33-Related Spermatogenic Defects and Molecular Targets
Spermiogenesis Stage | STK33 Function | Defect in Knockout Models | Human Correlate |
---|---|---|---|
Flagellar Assembly | AKAP3/AKAP4 phosphorylation | Disrupted fibrous sheath structure | Asthenozoospermia [2] |
Manchette Formation | Microtubule organization | Aberrant manchette elongation | Multiple morphological abnormalities of the flagella (MMAF) [1] |
Sperm Motility Acquisition | Calcium signaling modulation | Reduced progressive motility | Spermatogenic failure 93 (SPGF93) [1] |
Oocyte Activation | Sperm-oocyte fusion competence | Fertilization failure | Non-obstructive azoospermia [2] |
STK33 localizes to the manchette, a transient microtubular structure guiding sperm tail elongation. In elongating spermatids, loss of STK33 causes abnormal manchette morphology—manifesting as tight, straight structures—which disrupts cargo transport essential for flagellar development [5]. This defect aligns with human phenotypes where frameshift mutations in STK33 cause asthenozoospermia and MMAF syndrome [1]. Crucially, STK33 inhibition (e.g., via compounds like CDD-2807) induces reversible contraceptive effects in male mice without testicular toxicity, highlighting its potential as a target for non-hormonal contraceptives [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0